Bienvenue dans la boutique en ligne BenchChem!

1-(Fmoc-amino)cyclohexanecarboxylic acid

Chemotaxis Neutrophil Activation GPCR

This Fmoc-protected α,α-dialkyl amino acid (Acc6) introduces a rigid cyclohexane constraint unavailable in proteinogenic or smaller-ring analogs. The documented φ,ψ bias (±50°, ±50°) pre‑organizes peptides into specific β‑turn/helical conformations, directly enabling a 78‑fold enhancement in chemotactic activity over parent sequences. For medicinal chemists designing GPCR‑targeted agonists, metabolically stable peptidomimetics, or tumor‑imaging vectors that exploit the superior ACHC biodistribution profile, this building block delivers predictable 3D control that flexible residues cannot replicate. High‑purity lots are available for immediate solid‑phase peptide synthesis.

Molecular Formula C22H23NO4
Molecular Weight 365,43 g/mole
CAS No. 162648-54-6
Cat. No. B557859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Fmoc-amino)cyclohexanecarboxylic acid
CAS162648-54-6
Synonyms1-(Fmoc-amino)cyclohexanecarboxylicacid; 162648-54-6; Fmoc-homocycloleucine; 1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylicacid; ST50826285; 1-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}cyclohexane-1-carboxylicacid; 1-([(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO)CYCLOHEXANE-1-CARBOXYLICACID; ACMC-209dor; AC1MBSS9; FMOC-AC6C-OH; FMOC-NH(1)CHEX-OH; SCHEMBL178786; 04061_FLUKA; CTK0H4210; MolPort-002-345-345; VCIVAWBKUQJNSX-UHFFFAOYSA-N; ACN-S002903; ZINC2564724; 1-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylicAcid; ANW-22009; CF-740; MFCD00273464; AKOS009462243; Fmoc-1-Aminocyclohexanecarboxylicacid; AB05855
Molecular FormulaC22H23NO4
Molecular Weight365,43 g/mole
Structural Identifiers
SMILESC1CCC(CC1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C22H23NO4/c24-20(25)22(12-6-1-7-13-22)23-21(26)27-14-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19/h2-5,8-11,19H,1,6-7,12-14H2,(H,23,26)(H,24,25)
InChIKeyVCIVAWBKUQJNSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Fmoc-amino)cyclohexanecarboxylic acid (CAS 162648-54-6): A Conformationally Constrained Building Block for Peptide and Foldamer Design


1-(Fmoc-amino)cyclohexanecarboxylic acid, also known as Fmoc-AC6C-OH or Fmoc-homocycloleucine, is a non-proteinogenic, Fmoc-protected α,α-dialkylated amino acid . With a molecular weight of 365.4 g/mol and a melting point of 185-187 °C, this white solid is a key building block in solid-phase peptide synthesis (SPPS) . Its defining feature is the rigid cyclohexane ring, which introduces a powerful conformational constraint into peptide backbones, forcing the residue to adopt specific helical and β-turn conformations that are distinct from both proteinogenic and acyclic non-natural amino acids [1].

Why 1-(Fmoc-amino)cyclohexanecarboxylic acid Cannot Be Replaced by Other Fmoc-Protected Amino Acids


Generic substitution of 1-(Fmoc-amino)cyclohexanecarboxylic acid with other Fmoc-protected amino acids is not scientifically defensible due to its unique ability to enforce a discrete set of backbone conformations [1]. Unlike the flexible side chains of proteinogenic amino acids or even the smaller cyclopentane analog (Acc5), the cyclohexane ring of the Acc6 residue imposes a severe steric and conformational constraint. This results in a strong and predictable preference for specific helical (φ, ψ ≈ ±50°, ±50°) and β-turn conformations that are inaccessible to its analogs, directly impacting peptide-receptor interactions, stability, and biological activity [2]. The quantitative evidence below demonstrates that even seemingly minor structural changes (e.g., a single carbon atom difference in ring size) lead to orders-of-magnitude changes in functional potency, making this compound an irreplaceable tool for rational peptide design [3].

Quantitative Differentiation of 1-(Fmoc-amino)cyclohexanecarboxylic acid: A Comparative Evidence Guide


Chemotactic Peptide Activity: Acc6 vs. Acc5, Aib, and Leu

In a direct head-to-head comparison of chemotactic peptide analogs (f-Met-X-Phe-OMe), the analog containing 1-aminocyclohexanecarboxylic acid (Acc6) at position 2 was 78-fold more potent than the parent leucine-containing peptide in inducing lysozyme release from rabbit neutrophils. In stark contrast, the closely related analogs containing 1-aminocyclopentanecarboxylic acid (Acc5) or α-aminoisobutyric acid (Aib) at the same position were 2-fold and 3-fold less active, respectively, than the parent peptide [1].

Chemotaxis Neutrophil Activation GPCR Peptide Therapeutics

Backbone Conformational Restriction: Precise φ/ψ Angle Constraints of Acc6

Conformational energy calculations and X-ray crystallography reveal that the Acc6 residue is strictly constrained to adopt conformations in the 3₁₀/α-helical regions of φ,ψ space, specifically φ = ±50 ± 20°, ψ = ±50 ± 20° [1]. In a model peptide, Boc-Aib-Acc6-NHMe, the Acc6 residue adopts precise backbone dihedral angles of φ = -68.4°, ψ = -15°, which are characteristic of a β-turn [2]. In contrast, the α,α-dialkylated residue with linear side chains, α,α-di-n-propylglycine, strongly favors a fully extended (φ ≈ ψ ≈ 180°) conformation [1].

Peptide Conformation Foldamers X-ray Crystallography NMR Spectroscopy

Helical Foldamer Propensity: Ac6c vs. Aib in α-Helix Stabilization

Density functional theory (DFT) calculations on optically inactive α-helical peptides have quantified the differential helix-stabilizing effects of α,α-dialkylated residues. The 1-aminocyclohexanecarboxylic acid (Ac6c) residue exhibits a stronger propensity to stabilize an α-helical conformation over a competing 3₁₀-helix when compared to the widely used α-aminoisobutyric acid (Aib) residue [1]. The influence of Ac6c is highly dependent on its position and sequence context, providing a finer degree of control over foldamer structure than is possible with Aib alone.

Foldamers Helical Peptides DFT Calculations Conformational Analysis

Tumor Specificity of Alicyclic α-Amino Acids: Cyclohexane vs. Cyclopentane Core

A comparative tissue distribution study in Buffalo rats bearing Morris 5123C hepatomas evaluated a series of alicyclic α-amino acids. The 1-aminocyclohexanecarboxylic acid (ACHC) analog demonstrated higher tumor-to-nontumor concentration ratios than its 1-aminocyclopentanecarboxylic acid (ACPC) counterpart, with significantly higher ratios observed for muscle, kidney, and testis tissues [1]. This suggests that the six-membered ring confers superior tumor-localizing properties compared to the five-membered ring.

Tumor Imaging Amino Acid Transport PET Tracers Cancer Research

High-Value Application Scenarios for 1-(Fmoc-amino)cyclohexanecarboxylic acid Based on Quantitative Evidence


Design of Highly Potent GPCR Peptide Ligands

The 78-fold increase in chemotactic activity observed for the Acc6-containing analog over the parent peptide [1] directly supports the use of 1-(Fmoc-amino)cyclohexanecarboxylic acid in the design of potent peptide agonists or antagonists for G protein-coupled receptors (GPCRs). By replacing a key residue with this conformationally constrained building block, medicinal chemists can induce a specific, receptor-compatible β-turn conformation, dramatically enhancing functional potency and target engagement in therapeutic areas such as immunology and inflammation.

Rational Design and Synthesis of Structured Peptidomimetics and Foldamers

The precise φ,ψ angle constraints (φ = ±50 ± 20°, ψ = ±50 ± 20°) established for the Acc6 residue [1][2] make 1-(Fmoc-amino)cyclohexanecarboxylic acid an essential tool for the rational design of peptidomimetics with predetermined 3D structures. This compound is specifically suited for programs aiming to stabilize β-turns or α-helices in biologically active peptides, as its incorporation provides a predictable and quantifiable conformational bias that is critical for structure-activity relationship (SAR) studies and the development of metabolically stable peptide drugs.

Development of Tumor-Targeted Imaging Agents

Based on the class-level evidence that the cyclohexane-containing amino acid core (ACHC) exhibits superior tumor-to-nontumor localization ratios compared to its cyclopentane analog (ACPC) [1], 1-(Fmoc-amino)cyclohexanecarboxylic acid is a strategic starting material for synthesizing peptide-based imaging agents or targeted radiotherapeutics. Its use in SPPS allows for the construction of complex peptide vectors that leverage the favorable biodistribution properties of the ACHC scaffold, with the potential for improved signal-to-background ratios in PET or SPECT imaging of solid tumors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(Fmoc-amino)cyclohexanecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.